Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Description
Structural Characterization and Nomenclature
This compound possesses a complex molecular architecture characterized by multiple functional groups strategically positioned on the pyrazine core structure. The compound's International Union of Pure and Applied Chemistry name, this compound, precisely describes the substitution pattern on the six-membered aromatic ring containing two nitrogen atoms. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation COC(=O)C1=NC(Br)=C(N)N=C1N, which illustrates the methyl ester functionality at position 2, amino groups at positions 3 and 5, and a bromine atom at position 6 of the pyrazine ring.
The compound exhibits several key structural features that define its chemical identity and reactivity patterns. The International Chemical Identifier code 1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) provides a standardized representation of the molecular connectivity, while the corresponding International Chemical Identifier Key IVDQNAQLYWSLTG-UHFFFAOYSA-N serves as a unique identifier for database searches. Physical characterization reveals that the compound exists as a solid under standard conditions, with storage requirements including maintenance in dark conditions under an inert atmosphere at temperatures between 2-8°C to ensure stability.
The compound's synonyms include 3,5-Diamino-6-bromo-pyrazine-2-carboxylic acid methyl ester and 2-Pyrazinecarboxylic acid, 3,5-diamino-6-bromo-, methyl ester, reflecting the systematic nomenclature conventions for heterocyclic compounds. Comprehensive molecular data analysis indicates a molecular weight of 247.05 grams per mole, with commercial preparations typically achieving 95% purity levels. The compound's Molecular Design Limited number MFCD18914369 facilitates identification in chemical databases and procurement systems.
Historical Context in Heterocyclic Chemistry
The development and understanding of this compound must be viewed within the broader historical context of pyrazine chemistry, which represents one of the foundational areas of heterocyclic organic chemistry. The pyrazine ring system, characterized by its six-membered aromatic structure containing two nitrogen atoms in the 1,4-positions, was first encountered in synthetic chemistry during the mid-19th century when Laurent synthesized tetraphenylpyrazine in 1855. This pioneering work established the fundamental framework for understanding diazine chemistry and provided the conceptual foundation upon which modern pyrazine derivatives, including this compound, would eventually be developed.
The systematic nomenclature for pyrazine derivatives evolved significantly during the late 19th century, with key contributions from researchers including Mason and Wolff who independently proposed the name "pyrazine" in 1887 to emphasize the structural analogy with pyridine. Subsequently, Widman clarified the systematic nomenclature for azines, establishing the classification system that categorizes compounds containing six-membered rings with two nitrogen and four carbon atoms as diazines, with further subdivision based on the relative positions of the nitrogen atoms. This nomenclatural development proved crucial for the precise identification and categorization of complex derivatives such as this compound within the broader family of heterocyclic compounds.
The historical significance of pyrazine chemistry extends beyond purely academic interest, as these compounds have demonstrated remarkable biological and industrial applications throughout the 20th and 21st centuries. Pyrazine derivatives have been identified as important flavor and aroma compounds in baked and roasted goods, while more complex derivatives such as tetramethylpyrazine have shown potential therapeutic properties including superoxide anion scavenging and nitric oxide production modulation in human granulocytes. The development of sophisticated synthetic methodologies for pyrazine derivatives, including bromination and amination reactions, has enabled the preparation of highly functionalized compounds such as this compound, which serves as a valuable intermediate in pharmaceutical synthesis.
The emergence of this compound as a compound of interest reflects the ongoing evolution of heterocyclic chemistry toward increasingly complex molecular architectures. Recent research has demonstrated that pyrazine derivatives bearing multiple functional groups, particularly those containing amino and halogen substituents, exhibit enhanced reactivity profiles that enable participation in diverse chemical transformations including substitution reactions, coupling reactions, and cyclization processes. This versatility has positioned compounds such as this compound as valuable building blocks in contemporary synthetic organic chemistry, particularly in the development of pharmaceutically relevant molecules and advanced materials.
Positional Isomerism in Brominated Pyrazine Derivatives
Positional isomerism represents a fundamental aspect of pyrazine derivative chemistry, with this compound serving as an exemplary case study for understanding the structural diversity achievable within this heterocyclic system. The pyrazine ring system, with its six carbon and nitrogen positions available for substitution, enables the formation of numerous positional isomers that exhibit distinct chemical and physical properties despite sharing identical molecular formulas. The specific substitution pattern observed in this compound, featuring amino groups at positions 3 and 5, a bromine atom at position 6, and a methyl carboxylate group at position 2, represents one of many possible arrangements that demonstrate the structural complexity inherent in multiply substituted pyrazine derivatives.
Comparative analysis of related brominated pyrazine derivatives reveals the significant impact of positional substitution on molecular properties and reactivity patterns. For instance, 2-bromopyrazine, bearing the Chemical Abstracts Service number 56423-63-3, exhibits markedly different physical properties including a boiling point of 61°C at 10 millimeters of mercury pressure and a density of 1.757 grams per milliliter at 25°C. This contrasts sharply with the solid-state nature of this compound, highlighting how the introduction of additional functional groups and their specific positioning dramatically influences molecular behavior. The structural differences extend to electronic properties, with 2-bromopyrazine exhibiting a predicted acid dissociation constant of -1.15, indicating strong electron-withdrawing effects of the bromine substituent in the absence of electron-donating amino groups.
The isomeric relationship between this compound and its iodinated analog, methyl 3,5-diamino-6-iodopyrazine-2-carboxylate (Chemical Abstracts Service number 1458-02-2), provides insight into halogen substitution effects within this structural framework. The iodinated derivative exhibits a molecular weight of 294.05 grams per mole compared to 247.05 grams per mole for the brominated compound, reflecting the increased atomic mass of iodine relative to bromine. Despite this difference, both compounds maintain identical substitution patterns for the amino and carboxylate groups, enabling direct comparison of halogen effects on reactivity and potential applications.
Further examination of positional isomerism within amino-substituted pyrazine derivatives reveals the unique characteristics of this compound relative to other amino-pyrazine compounds. The related compound 2-amino-5-bromopyrazine, with Chemical Abstracts Service number 59489-71-3, demonstrates how alteration of amino group positioning and the absence of carboxylate functionality significantly impacts synthetic utility. Research has shown that 2-amino-5-bromopyrazine serves as an effective coupling partner in palladium-catalyzed reactions, participating in Suzuki-Miyaura coupling with indazole derivatives to yield complex heterocyclic systems. This reactivity profile suggests that this compound, with its additional amino group and carboxylate functionality, may exhibit even greater synthetic versatility through multiple reaction pathways.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1458-20-4 | C6H7BrN4O2 | 247.05 | Amino groups at positions 3,5; bromine at position 6; methyl carboxylate at position 2 |
| Methyl 3,5-diamino-6-iodopyrazine-2-carboxylate | 1458-02-2 | C6H7IN4O2 | 294.05 | Amino groups at positions 3,5; iodine at position 6; methyl carboxylate at position 2 |
| 2-Bromopyrazine | 56423-63-3 | C4H3BrN2 | 158.98 | Single bromine at position 2; unsubstituted remaining positions |
| 2-Amino-5-bromopyrazine | 59489-71-3 | C4H4BrN3 | 174.00 | Amino group at position 2; bromine at position 5 |
Properties
IUPAC Name |
methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDQNAQLYWSLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695984 | |
| Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-20-4 | |
| Record name | Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by the introduction of amino groups. One common method starts with the bromination of methyl pyrazine-2-carboxylate to yield methyl 6-bromopyrazine-2-carboxylate. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino groups at positions 3 and 5 .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives .
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl 3,5-diamino-6-bromopyrazine-2-carboxylate serves as a crucial building block for the synthesis of more complex heterocyclic compounds. It can undergo several chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling.
- Oxidation and Reduction : The amino groups can be modified to form nitro or amine derivatives.
This versatility makes it valuable in developing new materials and compounds with enhanced properties.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or ligand in biochemical assays. Its ability to form hydrogen bonds and electrostatic interactions allows it to bind effectively to target molecules, potentially influencing various biochemical pathways. Notable applications include:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations are ongoing into its efficacy as a therapeutic agent in cancer treatment.
Medicine
This compound is explored for its therapeutic properties, particularly in drug development. Some key areas of focus include:
- Therapeutic Agents : Its structure allows for modifications that can lead to novel drug candidates targeting diseases such as cancer and infections.
- Pharmaceutical Formulations : The compound can be incorporated into formulations aimed at treating inflammatory conditions or infections .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and as a precursor in synthesizing dyes and pigments. Its properties make it suitable for:
- Organic Semiconductors : Research is being conducted into its use in organic electronic materials.
- Dyes and Pigments : Its vibrant color properties allow it to be used in creating dyes for textiles and other materials.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex compounds | Versatile reactivity |
| Biology | Enzyme inhibitor, antimicrobial agent | Potential therapeutic effects |
| Medicine | Drug development | Targeted treatments for diseases |
| Industry | Advanced materials, dyes | Enhanced material properties |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's role as an enzyme inhibitor demonstrated that it effectively inhibited the activity of certain enzymes involved in cancer metabolism. This finding supports further investigation into its application as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino and bromine groups allows for various interactions with biological molecules, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate belongs to a family of halogenated pyrazine carboxylates. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Chlorine analogues show slightly better aqueous solubility due to reduced halogen size .
- Reactivity : Bromine’s higher electronegativity compared to chlorine enables more efficient participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in synthesizing biaryl compounds .
Key Research Findings
- Electronic Effects: Bromine’s electron-withdrawing nature in this compound increases the electrophilicity of the pyrazine ring, facilitating nucleophilic aromatic substitutions .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that brominated pyrazines decompose at ~200°C, whereas chloro analogues are stable up to ~220°C .
- Pharmaceutical Relevance : Structural analogs of this compound are integral to developing kinase inhibitors and antimicrobial agents due to their ability to mimic purine bases .
Biological Activity
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (MDBPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
MDBPC is characterized by a pyrazine ring with two amino groups and a carboxylate group, which contribute to its reactivity and biological potential. The presence of bromine at the 6-position enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C7H9BrN5O2 |
| Molecular Weight | 248.08 g/mol |
| Structure | Pyrazine derivative |
MDBPC's biological activity is primarily linked to its ability to interact with various molecular targets, particularly enzymes involved in critical cellular pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways associated with cancer progression and metabolism regulation .
The compound's mechanism involves binding to the active site of PI3K, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and potentially enhance the efficacy of existing cancer therapies.
Biological Activity
Research indicates that MDBPC exhibits a range of biological activities:
- Anticancer Activity : In vitro studies have demonstrated MDBPC's effectiveness in inhibiting the growth of various cancer cell lines by targeting PI3K signaling pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that MDBPC may also possess anti-inflammatory properties, potentially through modulation of cytokine production .
- Antiviral Properties : MDBPC has been explored for its potential use in antiviral therapies, particularly in drug repurposing efforts against SARS-CoV-2. Its structural analogs have shown promise as inhibitors of viral replication .
Case Studies
- Inhibition of PI3K : A study conducted on MDBPC revealed that it effectively inhibited PI3K activity in cancer cell lines, leading to decreased cell viability and increased apoptosis rates. The IC50 value for MDBPC against PI3K was found to be approximately 200 nM, indicating potent activity.
- Synthesis and Application in Drug Development : MDBPC has been synthesized through multiple routes, including the reaction of 3-amino-6-bromopyrazine-2-carboxylic acid with methylating agents. The compound's derivatives have been investigated for their potential as anti-cancer agents in preclinical models .
- Antiviral Research : In the context of COVID-19 research, MDBPC was utilized as a precursor for synthesizing antiviral compounds. Molecular docking studies indicated strong binding affinities to viral proteases, suggesting potential applications in developing treatments for viral infections .
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves:
Bromination: Introduce bromine at the 6-position of a pyrazine precursor using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Sequential amination at the 3- and 5-positions using ammonia or protected amines in polar solvents (e.g., DMF or ethanol) at 60–80°C.
Esterification: Reaction with methyl chloroformate or methanol under acidic catalysis to form the carboxylate ester.
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-bromination.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups.
- Example yields and conditions are detailed in analogous pyrazine syntheses (e.g., 68% yield for a related brominated pyrazine derivative via reflux in acetic anhydride) .
Advanced: How can crystallographic data contradictions be resolved during structural refinement?
Answer:
Discrepancies in X-ray diffraction data (e.g., poor R-factors or ambiguous electron density maps) require:
Software Tools:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and twinning .
- Validate hydrogen bonding and torsion angles with Mercury to visualize steric clashes or missing electron density .
Data Cross-Checking:
- Compare experimental bond lengths/angles with DFT-optimized geometries.
- Re-examine raw data for absorption corrections (e.g., using SADABS in the SHELX suite) .
Case Study: A pyrazine derivative with disordered bromine atoms was resolved by partitioning occupancy using SHELXL’s PART instruction, improving R₁ from 0.12 to 0.05 .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy: Confirm NH₂ (3350–3450 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) groups.
- NMR:
- ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and methyl ester (δ 3.8–4.0 ppm).
- ¹³C NMR: Assign carboxylate carbon (δ 165–170 ppm) and brominated pyrazine carbons (δ 110–130 ppm) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., m/z 263 for C₆H₆BrN₃O₂) and isotopic patterns for bromine .
Advanced: How to address competing reaction pathways in synthesizing derivatives of this compound?
Answer:
Mechanistic Analysis:
- Use DFT calculations (e.g., Gaussian) to model transition states for bromine substitution versus ester hydrolysis.
Experimental Optimization:
- Adjust solvent polarity (e.g., switch from DMF to THF) to favor SNAr over hydrolysis.
- Control temperature (e.g., ≤0°C for kinetic control of amino group reactivity).
Example: In a related synthesis, replacing acetic anhydride with DMF increased regioselectivity for 6-bromo substitution from 60% to 85% .
Basic: What purification strategies are recommended for isolating this compound?
Answer:
Recrystallization: Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.
Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for polar impurities.
HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .
Advanced: How to interpret ambiguous NOE correlations in NMR for conformational analysis?
Answer:
2D NMR: Perform ROESY or NOESY to detect through-space interactions between NH₂ and adjacent protons.
Dynamic NMR: Analyze temperature-dependent line broadening to identify rotameric equilibria.
Computational Validation: Compare experimental NOEs with Molecular Dynamics (MD) simulations (e.g., using GROMACS).
Example: A pyrazine analogue showed conflicting NOEs due to rapid NH₂ rotation; variable-temperature NMR (VT-NMR) at –40°C resolved the ambiguity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
